molecular formula C13H20N2O B1311215 4-amino-N,N-diisopropylbenzamide

4-amino-N,N-diisopropylbenzamide

Cat. No.: B1311215
M. Wt: 220.31 g/mol
InChI Key: SKKDTQJSHOOMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N,N-diisopropylbenzamide is a substituted benzamide derivative characterized by an amino (-NH₂) group at the para position of the benzene ring and diisopropyl substituents on the amide nitrogen. The compound’s structure enables participation in cross-coupling reactions and metalation processes, as observed in analogues like 4-chloro-N,N-diisopropylbenzamide . However, direct synthesis protocols for the amino-substituted variant are less documented in the provided evidence, suggesting reliance on functionalization of pre-existing benzamide scaffolds.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-amino-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,14H2,1-4H3

InChI Key

SKKDTQJSHOOMHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues of 4-amino-N,N-diisopropylbenzamide, emphasizing substituent effects:

Compound Name Substituent Key Properties/Applications Synthesis Method References
This compound -NH₂ Research use; potential for nucleophilic substitution or cross-coupling Not explicitly detailed
4-Chloro-N,N-diisopropylbenzamide -Cl High-yield precursor for phthalide synthesis via ortho-lithiation and formylation Ortho-lithiation of parent benzamide
N,N-Diisopropylbenzamide -H Boiling point ~423 K; intermediate in Suzuki-Miyaura couplings Lithiation/iodination in DES media
4-Methoxy-N,N-diisopropylbenzamide -OCH₃ Validated UNII (J9CC95HW3A); pharmaceutical research applications Not specified
4-Hexyl-N,N-diisopropylbenzamide -C₆H₁₃ Substrate in iron-catalyzed C(sp²)–C(sp³) cross-coupling (73% yield) Alkylation of benzamide precursor

Physicochemical Properties

  • Boiling Points: N,N-Diisopropylbenzamide (unsubstituted) has a boiling point of ~423 K . Electron-donating groups like -NH₂ likely increase polarity and boiling point, though experimental data for the amino derivative is absent.
  • Solubility : The diisopropyl groups enhance lipophilicity, while polar substituents (-NH₂, -OCH₃) improve solubility in protic solvents. For example, 4-hexyl-N,N-diisopropylbenzamide is processed in EtOH/petroleum ether mixtures .

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